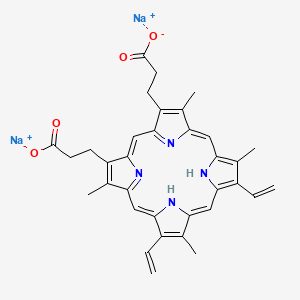

Protoporphyrin IX (disodium)

Description

Protoporphyrin IX (disodium) (PPIX) is a porphyrin derivative with a macrocyclic structure consisting of four pyrrole subunits linked by methine bridges. Its disodium salt form enhances aqueous solubility, making it suitable for biomedical applications such as photodynamic therapy (PDT) and antiviral research . PPIX serves as a critical intermediate in heme biosynthesis, where ferrochelatase catalyzes the insertion of iron into its structure to form heme. In PDT, PPIX acts as a photosensitizer, generating reactive oxygen species (ROS) upon light activation to induce selective cell death . Recent studies also highlight its antiviral properties, particularly against SARS-CoV-2 and porcine epidemic diarrhea virus (PEDV), via mechanisms involving viral entry inhibition and replication suppression .

Properties

Molecular Formula |

C34H32N4Na2O4 |

|---|---|

Molecular Weight |

606.6 g/mol |

IUPAC Name |

disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C34H34N4O4.2Na/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);;/q;2*+1/p-2 |

InChI Key |

GPRXGEKBQVXWAQ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Classical and Semisynthetic Preparation Methods

Historically, Protoporphyrin IX has been obtained primarily by semisynthesis from hemin extracted from animal blood sources such as ox or pork blood. This method involves:

- Isolation of hemin from blood.

- Chemical modification and purification to yield Protoporphyrin IX.

- Risk of contamination with animal-origin impurities, including transmissible spongiform encephalopathies.

- Regulatory concerns for medical and cell culture applications.

- Batch-to-batch variability.

Due to these limitations, fully synthetic methods have been developed to ensure purity and eliminate animal-derived contaminants.

Total Synthetic Methods

Overview of Total Synthesis Approaches

Recent literature reports a novel total synthesis of Protoporphyrin IX and its disodium salt using an alternative to the classical MacDonald condensation method. This approach is notable for:

- Avoiding animal-derived starting materials.

- Eliminating the need for oxidation steps post-condensation.

- Scalability to multi-100 gram batches.

- High purity without chromatographic purification.

The key innovation is the coupling of two dipyrrylmethane fragments, one of which is an unsymmetrical diiodo dipyrrylmethane, leading directly to the porphyrin macrocycle.

Detailed Synthetic Scheme

Key Reactants:

| Compound | Description |

|---|---|

| 1 | Unsymmetrical diiodo dipyrrylmethane |

| 2 | Known dipyrrylmethane |

| 3 | Porphyrin intermediate (direct product) |

| 16 | Protoporphyrin IX dimethyl ester |

| 17 | Protoporphyrin IX disodium salt (final product) |

Reaction Conditions:

- Condensation of 1 and 2 in a mixture of acetic acid, acetic anhydride, and trifluoromethyl sulfonic acid.

- No external oxidizing agent required.

- Subsequent reduction of acetyl groups with sodium borohydride (NaBH4).

- Elimination of dibenzoates to yield target compounds.

Yields and Purity:

| Step | Yield (%) | Notes |

|---|---|---|

| Coupling of 1 and 2 to form 3 | 76 | High yield without oxidation step |

| Reduction to hematoporphyrin ester (15) | Good to excellent | NaBH4 reduction step |

| Final conversion to Protoporphyrin IX (16) and disodium salt (17) | ~40 overall from 1 and 2 | Scalable to 100 g batches, high purity, no chromatography needed |

Advantages of the New Methodology

- Avoids classical oxidation step with air or quinones (e.g., DDQ).

- Eliminates animal-origin contaminants.

- Scalable to industrial levels.

- Produces crystalline or amorphous powders of high purity.

- Circumvents chromatography by optimized crystallization and distillation steps.

Experimental Details and Process Optimization

Synthesis Scale and Purification

- Initial syntheses performed on 6 g scale.

- Process development allowed elimination of chromatographic purification.

- Final scale-up to >100 g with consistent quality.

Reaction Medium and Conditions

- Use of trifluoromethyl sulfonic acid as catalyst in acetic acid/acetic anhydride solvent system.

- Mild reduction conditions with NaBH4.

- Careful control of pH and temperature during coupling and reduction steps.

Data Table Summarizing Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Scale | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Semisynthesis from Hemin | Hemin from animal blood | Chemical modification, purification | Variable | Laboratory to industrial | Chromatography, crystallization | Risk of animal contaminants |

| Classical MacDonald Condensation | Dipyrrylmethane dialdehyde + dipyrrylmethane | Acid catalysis, oxidation with air or DDQ | Moderate | Lab scale | Chromatography | Requires oxidation step |

| New Total Synthesis (2010-2013) | Unsymmetrical diiodo dipyrrylmethane + dipyrrylmethane | Acetic acid/anhydride, trifluoromethyl sulfonic acid, NaBH4 reduction | Up to 76% (coupling), ~40% overall | Multi-100 g scale | Crystallization, distillation | No oxidation, no animal products, scalable |

Summary of Research Findings

- The new synthetic route provides a conceptually novel approach to Protoporphyrin IX (disodium), bypassing classical limitations.

- The key innovation is the direct coupling of dipyrrylmethane fragments without oxidation.

- The method is robust, scalable, and yields high-purity products suitable for medical and research applications.

- Eliminates contamination risks associated with animal-derived hemin.

- The process has been validated in multiple peer-reviewed publications and is considered state-of-the-art for industrial synthesis.

Chemical Reactions Analysis

Metal Chelation Reactions

PPIX serves as a ligand for various metal ions, forming biologically essential metalloporphyrins:

Key Findings :

-

Ferrochelatase-catalyzed Fe²⁺ insertion occurs in mitochondria, critical for heme synthesis .

-

Non-enzymatic metalation (e.g., Zn²⁺, Cu²⁺) alters PPIX’s photophysical properties, enabling applications in imaging and therapy .

Synthetic Pathways

PPIX disodium salt is synthesized via a novel dipyrrylmethane coupling method:

Total Synthesis (Multi-100 g Scale)

-

Key Step : Reaction of unsymmetrical diiodo dipyrrylmethane (1 ) with dipyrrylmethane (2 ) yields porphyrin 3 without oxidizing agents .

-

Advantages :

Aggregation Behavior in Aqueous Solutions

PPIX’s self-assembly is pH- and ionic strength-dependent :

| pH Range | Aggregation State | Characteristics | Analytical Methods |

|---|---|---|---|

| 0–3 | Monomer | Fluorescent, soluble | UV/vis, RLS |

| 3–7 | Higher aggregates | Slip-stacked dimers (α = 38°–52°), hydrogen-bonded networks | SEM, SNOM, DLS |

| >8 | Dimer | π-π stacking, edge-to-edge hydrophobic interactions; NaCl induces phase change | Fluorescence spectroscopy |

Implications :

-

Aggregates form vesicles (200–500 nm) at neutral pH, relevant for drug delivery systems .

-

Ionic strength modulates phase transitions, affecting PPIX’s bioavailability .

Photochemical and Sonochemical Reactivity

PPIX exhibits light- and ultrasound-triggered reactions:

Experimental Data :

-

Photodynamic Effect : PPIX-calixpyridinium nanoassemblies show reversible fluorescence quenching under incandescent light, enabling security inks .

-

Sonodynamic Effect : 160 µM PPIX + ultrasound (2.2 MHz) increases sarcoma 180 cell damage by 80% .

Host-Guest Interactions

PPIX forms supramolecular complexes with calixpyridinium:

| System | Bonding Ratio (PPIX:Host) | Fluorescence Properties | Thermal Responsiveness |

|---|---|---|---|

| PPIX + calixpyridinium | 1:2 | pH-dependent bright emission | Reversible on-off switching |

| Zn-PPIX + calixpyridinium | 1:1 | Reduced intensity due to metalation | Limited reversibility |

Applications :

Scientific Research Applications

Protoporphyrin IX (PPIX) disodium is a porphyrin scaffold with a variety of applications in therapeutic agents, imaging tools, catalysts, and sensors . It is a ubiquitous prosthetic group of proteins responsible for oxygen binding, electron transfer, and catalysis . Its ability to be easily modified synthetically allows it to meet the requirements for multiple uses .

Scientific Research Applications of Protoporphyrin IX Disodium

- Therapeutic Agent PPIX and its metallated derivatives are frequently used as therapeutic agents . Protoporphyrin IX disodium represents a promising avenue in the treatment of various cancers and other proliferative disorders .

- Photosensitizing agent PPIX is utilized as a photosensitizing agent in photodynamic therapy (PDT) .

- Imaging tool PPIX and its metallated derivatives find application as imaging tools .

- Catalysis PPIX and its metallated derivatives are frequently used as catalysts .

- Sensor PPIX and its metallated derivatives find application as sensors .

- Light Harvesting PPIX and its metallated derivatives frequently find application in light harvesting .

- Fluorescence 5-ALA elicits the expression of fluorescent protoporphyrin IX in HGG cells, which naturally exists in humans and can be intraoperatively visualized with the assistance of commercially available filter systems . Fluorescence occurs in a characteristic double emission peak at around 635 nm and 705 nm .

Studies of Protoporphyrin IX Disodium

- Spectrofluorimetric Tests Spectrofluorimetric tests determine the effectiveness of the release of PPIX substances from microneedles . Protoporphyrin IX emits fluorescence after excitation with light of an appropriate wavelength .

- Release Study The release of protoporphyrin 0.1% PPIX from the microneedles coated with sodium alginate-based, xanthan-based, and poloxamer-based hydrogels was assessed by fluorescence intensity . The highest values of recorded fluorescence were obtained in samples containing microneedles coated with a poloxamer-based hydrogel with PPIX .

- Gas phase measurements There have been gas phase measurements of the absorption spectrum of protoporphyrin IX anions .

- Linear correlation between porphyrin concentration and increased intensity Previous studies have shown the linear correlation between increasing porphyrin concentration and increased intensity .

Microneedle System

Mechanism of Action

The mechanism of action for protoporphyrin IX (disodium) is rooted in its role as a photosensitizer. When administered to a patient, the compound accumulates preferentially in cancerous or abnormal cells. After sufficient accumulation, the targeted area is exposed to a specific wavelength of light, usually in the red spectrum. This exposure initiates a photochemical reaction leading to the formation of cytotoxic compounds, which induce cell death .

Comparison with Similar Compounds

Key Differentiators of PPIX

- Multifunctional Binding : PPIX interacts with SARS-CoV-2 ACE2 receptor residues (e.g., Phe40, Trp69) and nucleocapsid proteins, offering dual antiviral mechanisms .

- Safety Profile : Higher selectivity indices compared to Verteporfin and remdesivir (SI = 224.61) ensure broader therapeutic windows .

- Versatility: Applications span PDT, SDT, antiviral therapy, and diagnostic imaging due to intrinsic fluorescence .

Q & A

Q. Table 1. Optimized PpIX Formulations for In Vivo Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.